molecular formula C18H21N3O2 B10851562 N5-[4-Benzylphenyl]-L-glutamamide

N5-[4-Benzylphenyl]-L-glutamamide

Cat. No.: B10851562
M. Wt: 311.4 g/mol
InChI Key: RYHUMGNBCPJDFD-INIZCTEOSA-N
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Description

N5-[4-Benzylphenyl]-L-glutamamide is a synthetic glutamamide derivative characterized by a central L-glutamamide backbone substituted at the N5 position with a 4-benzylphenyl group. Glutamamide derivatives are frequently explored in medicinal chemistry due to their amide functionality, which enhances solubility and bioavailability compared to heterocyclic scaffolds .

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

(2S)-2-amino-N'-(4-benzylphenyl)pentanediamide

InChI

InChI=1S/C18H21N3O2/c19-16(18(20)23)10-11-17(22)21-15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-9,16H,10-12,19H2,(H2,20,23)(H,21,22)/t16-/m0/s1

InChI Key

RYHUMGNBCPJDFD-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CC[C@@H](C(=O)N)N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCC(C(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds:

N1,N5-bis{[4-(5-Oxo-4,5-dihydro)-1,2,4-oxadiazol-3-yl]phenyl}glutaramide (Compound 7)

  • Core Structure : Glutaramide (similar to L-glutamamide but with a five-carbon backbone).
  • Substituents : Two 4-(5-oxo-1,2,4-oxadiazol-3-yl)phenyl groups at N1 and N5.
  • Key Differences : The oxadiazole rings introduce hydrogen-bonding capabilities and metabolic stability, contrasting with the benzylphenyl group in the target compound.

1-(4-Benzylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone Core Structure: Propanone linked to an oxadiazole ring. Substituents: 4-Benzylphenyl group at position 1. Key Differences: The oxadiazole-propanone core may enhance anti-inflammatory activity but reduce solubility compared to glutamamide derivatives.

N5-(Substituted benzylidene)-pyrimidine-4,5-diamines

  • Core Structure : Pyrimidine ring.
  • Substituents : Benzylidene groups at N5.
  • Key Differences : The pyrimidine core offers π-π stacking interactions for DNA/RNA targeting, unlike the flexible glutamamide backbone.

Structural Comparison Table:
Compound Core Structure Substituents Key Functional Groups
N5-[4-Benzylphenyl]-L-glutamamide L-glutamamide 4-Benzylphenyl Amide, aromatic benzyl
Compound 7 Glutaramide Bis(oxadiazolylphenyl) Oxadiazole, amide
1-(4-Benzylphenyl)-propanone Oxadiazole-propanone 4-Benzylphenyl, oxadiazole Ketone, oxadiazole
Pyrimidine-4,5-diamines Pyrimidine Benzylidene, phenyl Pyrimidine, Schiff base
Activity Comparison Table:
Compound Tested Bioactivity Efficacy (Compared to Standards) Reference
1-(4-Benzylphenyl)-propanone Anti-inflammatory, analgesic 70–80% inhibition (carrageenan-induced edema)
Pyrimidine-4,5-diamines Antitubercular MIC: 6.25–12.5 µg/mL (M. tuberculosis)
Compound 7 Not reported N/A

Physicochemical Properties

  • Solubility : Glutamamide derivatives generally exhibit higher aqueous solubility than oxadiazoles or pyrimidines due to their amide groups .
  • Metabolic Stability : Oxadiazole-containing compounds (e.g., Compound 7) resist enzymatic degradation better than glutamamides, which may undergo hydrolysis .

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